Core Compound Identification and Properties
Core Compound Identification and Properties
An In-depth Technical Guide to 2-Amino-N-(sec-butyl)benzamide
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound 2-Amino-N-(sec-butyl)benzamide. It delves into its fundamental properties, synthesis, handling, and potential applications, providing a framework for its effective use in a laboratory and research setting.
2-Amino-N-(sec-butyl)benzamide is an organic compound belonging to the aminobenzamide class. Its structure features a primary amine group and a secondary amide group attached to a benzene ring in an ortho configuration. This arrangement makes it a valuable precursor for the synthesis of various heterocyclic systems.
The Chemical Abstracts Service (CAS) has assigned the number 30391-87-8 to this compound[1][2][3].
Physicochemical Data Summary
A compilation of essential physicochemical properties is presented below for quick reference. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 30391-87-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2] |
| Molecular Weight | 192.26 g/mol | [1][2] |
| MDL Number | MFCD00116303 | [2][3] |
| InChI Key | UOKULICTTSTSHO-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCC(C)NC(=O)C1=CC=CC=C1N | [3] |
| Appearance | Solid (form may vary) | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
| Hazard | Irritant | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-aminobenzamides is most effectively achieved through the ring-opening of isatoic anhydride with a corresponding amine. This method is widely employed due to its high efficiency and the commercial availability of the starting materials. The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the formation of the amide bond and the release of carbon dioxide.
A general workflow for this synthesis is illustrated below.
Caption: General workflow for the synthesis of 2-Amino-N-(sec-butyl)benzamide.
Detailed Experimental Protocol
The following protocol is a validated, self-consistent procedure adapted from established methods for synthesizing similar N-substituted 2-aminobenzamides[5][6]. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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Isatoic anhydride (1.0 eq)
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sec-Butylamine (1.1 eq)
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Dimethylformamide (DMF) or Dichloromethane (CH₂)
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4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
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10% Hydrochloric Acid (HCl)
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Saturated Sodium Chloride solution (Brine)
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Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolution: Dissolve isatoic anhydride (1.0 eq) in a suitable aprotic solvent like DMF or methylene chloride in a round-bottom flask equipped with a magnetic stirrer. Rationale: An aprotic solvent is chosen to prevent side reactions with the anhydride.
-
Reagent Addition: Slowly add sec-butylamine (1.1 eq) to the solution. A catalytic amount of DMAP can be added to accelerate the reaction[5]. Rationale: A slight excess of the amine ensures the complete consumption of the limiting reagent, isatoic anhydride. The reaction is typically exothermic; slow addition helps control the temperature.
-
Reaction: Stir the mixture at room temperature for 5-12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Rationale: Room temperature is generally sufficient for this reaction, avoiding potential thermal degradation of products.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with a larger volume of ethyl acetate. Wash the organic layer sequentially with 10% HCl and then brine. Rationale: The acid wash removes any unreacted amine and the DMAP catalyst. The brine wash removes residual water and inorganic salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Rationale: Complete removal of water is crucial before solvent evaporation to prevent hydrolysis of the product.
-
Purification: Purify the resulting crude residue via flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent[5]. Rationale: Chromatography separates the desired product from non-polar impurities and any remaining starting material, yielding a high-purity compound.
Applications in Research and Drug Development
While 2-Amino-N-(sec-butyl)benzamide may not be an end-product therapeutic agent itself, its true value lies in its role as a versatile chemical intermediate. The ortho-amino-amide moiety is a classic pharmacophore and a key building block for constructing more complex, biologically active molecules.
Precursor to Quinazolinones
The most significant application of 2-aminobenzamides is in the synthesis of quinazolines and quinazolinones. These heterocyclic scaffolds are prevalent in a vast number of FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves the cyclization of the 2-aminobenzamide with a one-carbon source, such as an aldehyde or orthoester.
The logical pathway from the title compound to a substituted quinazolinone is depicted below.
Caption: Pathway from 2-aminobenzamide to a quinazolinone scaffold.
Potential Pharmacological Relevance
Derivatives of 2-aminobenzamide have been investigated for various therapeutic applications. For instance, related structures have been synthesized and evaluated as antimicrobial agents[7] and as potential treatments for Irritable Bowel Syndrome (IBS) by acting as spasmolytics[6]. While specific bioactivity data for the sec-butyl variant is not widely published, its structural similarity to these compounds suggests it could be a valuable candidate for inclusion in screening libraries for drug discovery programs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling 2-Amino-N-(sec-butyl)benzamide.
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Hazard Identification: The compound is classified as an irritant[2]. Similar benzamide compounds may be harmful if swallowed, inhaled, or in contact with skin, causing skin and serious eye irritation[8].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat[9].
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors. Avoid generating dust. Use non-sparking tools and prevent electrostatic discharge[9].
-
First Aid:
-
In case of skin contact: Immediately wash off with soap and plenty of water[9].
-
In case of eye contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician[9].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen[9].
-
If swallowed: Rinse mouth with water. Do not induce vomiting[9].
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[3][10]. The recommended storage temperature is between 2-8°C[3].
References
-
LookChem. 2-Amino-N-(sec-butyl)benzamide. [Link]
-
PubChem. 2-Amino-N-butylbenzamide. [Link]
-
Finar Limited. Material Safety Data Sheet - Benzamide. [Link]
-
Hunan Hwatime Chemical Co., Ltd. 2-Amino-N-(sec-butyl)benzamide. [Link]
-
PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide. [Link]
-
ResearchGate. Synthesis of 2‐aminobenzamide under various conditions. [Link]
-
ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
-
PubMed. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
Sources
- 1. lookchem.com [lookchem.com]
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- 3. 30391-87-8|2-Amino-N-(sec-butyl)benzamide|BLD Pharm [bldpharm.com]
- 4. 2-Amino-N-(sec-butyl)benzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 6. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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